molecular formula C14H25NO3 B14248086 Ethyl 2-formamido-3-methyldec-2-enoate CAS No. 403826-17-5

Ethyl 2-formamido-3-methyldec-2-enoate

Cat. No.: B14248086
CAS No.: 403826-17-5
M. Wt: 255.35 g/mol
InChI Key: QDHJTPKHWKBWOW-UHFFFAOYSA-N
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Description

Ethyl 2-formamido-3-methyldec-2-enoate is an organic compound with the molecular formula C13H23NO3. It is a derivative of decenoic acid and contains both an ester and a formamide functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formamido-3-methyldec-2-enoate can be synthesized through a multi-step process involving the esterification of 2-formamido-3-methyldec-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formamido-3-methyldec-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or formamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of substituted amides or esters.

Scientific Research Applications

Ethyl 2-formamido-3-methyldec-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-formamido-3-methyldec-2-enoate exerts its effects involves interactions with specific molecular targets. The ester and formamide groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations that produce active metabolites.

Comparison with Similar Compounds

Ethyl 2-formamido-3-methyldec-2-enoate can be compared with other similar compounds such as:

    Ethyl 2-cyano-3-methyldec-2-enoate: Similar structure but contains a cyano group instead of a formamide group.

    Ethyl 2-hydroxy-3-methyldec-2-enoate: Contains a hydroxy group instead of a formamide group.

    Ethyl 2-amino-3-methyldec-2-enoate: Contains an amino group instead of a formamide group.

These compounds share similar reactivity patterns but differ in their specific chemical and biological properties due to the presence of different functional groups.

Properties

CAS No.

403826-17-5

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

ethyl 2-formamido-3-methyldec-2-enoate

InChI

InChI=1S/C14H25NO3/c1-4-6-7-8-9-10-12(3)13(15-11-16)14(17)18-5-2/h11H,4-10H2,1-3H3,(H,15,16)

InChI Key

QDHJTPKHWKBWOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C(C(=O)OCC)NC=O)C

Origin of Product

United States

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